Benzyl 3-aminocyclohexane-1-carboxylate Benzyl 3-aminocyclohexane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13406024
InChI: InChI=1S/C14H19NO2/c15-13-8-4-7-12(9-13)14(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,15H2
SMILES: C1CC(CC(C1)N)C(=O)OCC2=CC=CC=C2
Molecular Formula: C14H19NO2
Molecular Weight: 233.31 g/mol

Benzyl 3-aminocyclohexane-1-carboxylate

CAS No.:

Cat. No.: VC13406024

Molecular Formula: C14H19NO2

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 3-aminocyclohexane-1-carboxylate -

Specification

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
IUPAC Name benzyl 3-aminocyclohexane-1-carboxylate
Standard InChI InChI=1S/C14H19NO2/c15-13-8-4-7-12(9-13)14(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,15H2
Standard InChI Key RLIAWTOGZWDQPF-UHFFFAOYSA-N
SMILES C1CC(CC(C1)N)C(=O)OCC2=CC=CC=C2
Canonical SMILES C1CC(CC(C1)N)C(=O)OCC2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Benzyl 3-aminocyclohexane-1-carboxylate has the molecular formula C₁₄H₁₉NO₂ and a molecular weight of 233.31 g/mol. Its IUPAC name is benzyl 3-aminocyclohexane-1-carboxylate, and its structure includes:

  • A cyclohexane ring with chair conformation.

  • A primary amino group (-NH₂) at the equatorial 3-position.

  • A benzyl ester (-OCOOBn) at the axial 1-position.

Key Physicochemical Properties:

PropertyValue/Description
Melting PointNot reported (typically liquid)
SolubilitySoluble in THF, DCM, DMSO
StabilityStable under inert conditions
Boiling PointDecomposes upon heating

Synthesis Methods

Stepwise Protection and Esterification

The primary synthesis route involves:

  • Amino Group Protection: 3-Aminocyclohexanol is protected using tert-butoxycarbonyl (Boc) or benzyl chloroformate (Cbz) under basic conditions.

  • Esterification: The protected intermediate reacts with benzyl chloroformate in the presence of a base (e.g., triethylamine) to form the benzyl ester.

Example Protocol:

  • Reactants: 3-Aminocyclohexanol (1 eq), benzyl chloroformate (1.2 eq), triethylamine (2 eq).

  • Conditions: Stirred in dichloromethane (DCM) at 0°C → room temperature, 12 hours.

  • Yield: 85–90%.

Mitsunobu Reaction for Stereochemical Control

A patent describes a Mitsunobu reaction to synthesize trans-3-aminocyclobutanol derivatives, which can be adapted for cyclohexane analogs:

  • Reactants: Cis-3-dibenzylaminocyclohexanol, p-nitrobenzoic acid, triphenylphosphine, diethyl azodicarboxylate.

  • Conditions: Tetrahydrofuran (THF), 0–10°C, 30–60 minutes.

  • Yield: 85–92% .

Chemical Reactivity

Hydrolysis and Deprotection

The benzyl ester undergoes acid- or base-catalyzed hydrolysis to yield 3-aminocyclohexane-1-carboxylic acid:

  • Base Hydrolysis: NaOH/THF/water, reflux, 3 hours → 90–95% yield.

  • Hydrogenolysis: Pd/C or Pd(OH)₂ in methanol under H₂ (1–1.2 MPa) removes the benzyl group .

Functionalization at the Amino Group

The primary amine participates in:

  • Alkylation: Reacts with alkyl halides (e.g., methyl iodide) in DMF to form secondary amines.

  • Acylation: Acetic anhydride/pyridine yields acetylated derivatives.

Pharmaceutical Applications

Intermediate in Drug Synthesis

Benzyl 3-aminocyclohexane-1-carboxylate is a precursor to:

  • Enzyme Inhibitors: Modifies kinase and protease active sites .

  • Receptor Ligands: Used in G-protein-coupled receptor (GPCR) targeting .

Case Study: A patent details its use in synthesizing 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one, a poly(ADP-ribose) polymerase (PARP) inhibitor for cancer therapy.

Peptide Mimetics

The compound’s rigid cyclohexane backbone mimics peptide secondary structures. For example, it is incorporated into cyclic β-amino acids for antimicrobial peptides .

ParameterRecommendation
Storage2–8°C, inert atmosphere
HandlingUse PPE; avoid inhalation
DisposalIncinerate per local regulations

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